Home > Products > Screening Compounds P133508 > phenyl(9H-purin-6-ylamino)acetic acid
phenyl(9H-purin-6-ylamino)acetic acid - 2436-69-3

phenyl(9H-purin-6-ylamino)acetic acid

Catalog Number: EVT-2763571
CAS Number: 2436-69-3
Molecular Formula: C13H11N5O2
Molecular Weight: 269.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenyl(9H-purin-6-ylamino)acetic acid is a chemical compound that has attracted significant interest in scientific research due to its unique structural characteristics and potential therapeutic applications. This compound features a phenyl group linked to a purine derivative, which positions it as a valuable building block in organic synthesis and medicinal chemistry. Its systematic name reflects its structure, indicating the presence of both a purine moiety and an acetic acid functional group.

Source and Classification

Phenyl(9H-purin-6-ylamino)acetic acid can be classified as a purine derivative, specifically falling under the category of amino acids due to the presence of the amino group attached to the purine ring. It is primarily sourced through synthetic methods, utilizing various organic reactions that involve purine derivatives and phenylacetic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of phenyl(9H-purin-6-ylamino)acetic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with a purine derivative such as 9H-purine or its halogenated analogs.
  2. Substitution Reaction: The halogen on the purine is replaced with an amino group, often using ammonia or primary amines under controlled conditions.
  3. Coupling Reaction: The resulting amino-substituted purine is then coupled with phenylacetic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base such as triethylamine.

The reaction conditions typically include:

  • Solvents: Dimethyl sulfoxide or other polar aprotic solvents are commonly used.
  • Catalysts: Bases such as potassium carbonate facilitate the reaction under reflux conditions to ensure complete conversion of reactants to products.

In industrial settings, continuous flow synthesis may be employed for scalability, utilizing automated systems for enhanced efficiency and purity control .

Molecular Structure Analysis

Structure and Data

The molecular structure of phenyl(9H-purin-6-ylamino)acetic acid can be described as follows:

  • Molecular Formula: C12_{12}H12_{12}N4_{4}O2_2
  • Molecular Weight: Approximately 244.25 g/mol
  • Structural Features:
    • A purine ring system (9H-purine).
    • An amino group at the 6-position of the purine.
    • A phenyl group attached to an acetic acid moiety.

The compound's structural integrity can be confirmed through various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Phenyl(9H-purin-6-ylamino)acetic acid is capable of undergoing several types of chemical reactions:

  1. Oxidation: This involves adding oxygen or removing hydrogen, often facilitated by oxidizing agents like potassium permanganate.
  2. Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The phenylacetic acid moiety can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate in acidic medium.
  • Reduction Reagents: Sodium borohydride in methanol.
  • Substitution Reagents: Alkyl halides in the presence of bases like sodium hydroxide .
Mechanism of Action

The mechanism of action for phenyl(9H-purin-6-ylamino)acetic acid involves its interaction with specific molecular targets, particularly enzymes or receptors relevant in biological pathways. The compound may inhibit enzyme activity by binding to active sites, thereby affecting metabolic processes. This action is particularly relevant in therapeutic contexts where modulation of enzyme function can lead to desired pharmacological effects, such as antiviral or anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant analytical techniques such as thermogravimetric analysis can provide insights into thermal stability and decomposition characteristics .

Applications

Phenyl(9H-purin-6-ylamino)acetic acid has diverse applications across multiple scientific fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules and ligands in coordination chemistry.
  2. Biology: Investigated for its role in enzyme inhibition and cellular processes, making it useful for probing biological pathways.
  3. Medicine: Explored for potential therapeutic effects, particularly in drug development targeting specific enzymes or receptors involved in diseases .
  4. Industry: Utilized as an intermediate in pharmaceutical production and the development of novel materials.
Synthetic Methodologies and Optimization Strategies for Phenyl(9H-Purin-6-ylamino)Acetic Acid

Nucleophilic Aromatic Substitution in Purine Derivative Functionalization

Nucleophilic aromatic substitution (SNAr) at the C6 position of 9H-purine scaffolds serves as the cornerstone for constructing phenyl(9H-purin-6-ylamino)acetic acid. This reaction capitalizes on the inherent electron deficiency at C6 due to adjacent nitrogen atoms, facilitating displacement of leaving groups (e.g., chloro, fluoro, or triazolyl) by nucleophiles. The amino-functionalized phenylacetic acid moiety acts as the nucleophile, forming the critical C6–N bond that defines the target molecule. Key optimization parameters include:

  • Leaving Group Reactivity: Chloropurines offer economical advantages but require elevated temperatures (80–120°C) and extended reaction times (12–24 hours). Fluoropurines enhance electrophilicity, enabling reactions at 50–80°C within 4–8 hours. Triazolyl derivatives (e.g., 6-(1,2,4-triazol-1-yl)purines), activated through tautomerization to imidazolium-like structures, permit substitutions at 100°C with strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃, achieving high yields (>85%) [5].
  • Solvent and Base Selection: Polar aprotic solvents (DMF, DMSO, or dioxane) facilitate ionic intermediates in SNAr. DMF balances solvation and boiling point, while dioxane minimizes side reactions. Tertiary amines (e.g., DIPEA) or inorganic bases (K₂CO₃) neutralize HX byproducts without hydrolyzing purine rings [9].
  • Steric and Electronic Modulation: Electron-withdrawing substituents on the phenylacetic acid component accelerate substitution but may necessitate protecting group strategies for carboxylic acid functionality. Sterically hindered nucleophiles (e.g., α,α-disubstituted phenylglycines) exhibit reduced reactivity, requiring catalyst assistance [4].

Table 1: Optimization of SNAr for Phenyl(9H-purin-6-ylamino)acetic Acid Synthesis

Leaving Group (Purine)NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
ChloroPhenylglycine derivativeDMFDIPEA1001875
FluoroPhenylglycine derivativeDMSOK₂CO₃70682
1,2,4-Triazol-1-ylPhenylglycine derivativeDioxaneDBU100488

Reaction Kinetics Insight: Competitive hydrolysis of chloro/fluoropurines under aqueous conditions necessitates anhydrous protocols. Triazole-based methodologies mitigate this by leveraging non-aqueous activation, albeit at higher temperatures [5].

Coupling Reactions with Phenylacetic Acid Moieties: Catalytic and Solvent Systems

Direct coupling between pre-functionalized purines and phenylacetic acid derivatives employs transition metal catalysis, overcoming limitations of classical SNAr. Palladium-catalyzed Buchwald-Hartwig amination represents a versatile strategy, particularly for sterically encumbered nucleophiles or electron-rich purines.

  • Catalyst Systems: Pd(II)/Pd(0) cycles with ligands enable C–N bond formation under mild conditions. Pd(OAc)₂/XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or Pd2(dba)3/BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) catalyze couplings at 60–90°C in 2–6 hours. Ligands suppress Pd black formation and enhance functional group tolerance [2] [9].
  • Solvent Effects: Toluene or THF provides optimal balance for catalyst solubility and nucleophile accessibility. Dioxane/water mixtures (4:1) facilitate aqueous-soluble precatalysts (e.g., PdCl2(dppf)), though purine hydrolysis remains a concern [9].
  • Additive Roles: Cs₂CO₃ or K₃PO₄ solubilize carboxylate nucleophiles, while preventing racemization of chiral phenylglycine derivatives. Molecular sieves (3Å) sequester water, improving yields by 10–15% [4].

Table 2: Palladium-Catalyzed Coupling for Phenyl(9H-purin-6-ylamino)acetic Acid Assembly

Catalyst/LigandSolventBaseTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/XPhosTolueneCs₂CO₃80392
Pd2(dba)3/BINAPDioxaneK₃PO₄90487
PdCl2(dppf)Dioxane/H₂OK₂CO₃70678

Mechanistic Consideration: Oxidative addition of Pd(0) to chloro/fluoropurine generates electrophilic purinyl-Pd(II) intermediates. Coordination of the amino-phenylacetate nucleophile, followed by reductive elimination, forges the C6–N bond. Carbene ligands (e.g., 1,3-dimesitylimidazolin-2-ylidene) accelerate electron-deficient purine coupling, achieving turnover frequencies >500 h⁻¹ [9].

Industrial-Scale Synthesis: Continuous Flow and Automation Approaches

Transitioning from batch to continuous flow synthesis addresses exothermicity, mixing inefficiencies, and purification bottlenecks in phenyl(9H-purin-6-ylamino)acetic acid production.

  • Flow Reactor Design: Microtubular reactors (ID < 1 mm) enable precise temperature control (±2°C) during SNAr, suppressing decomposition. Segmented gas-liquid flows enhance mass transfer for heterogeneous reactions (e.g., catalytic hydrogenation of protected intermediates) [3] [10].
  • Multi-Step Telescoping: Immobilized reagents (e.g., polymer-supported DBU) facilitate in-line purification. A representative sequence involves:
  • Purine C6 chlorination in a Cu-packed bed reactor (40°C, 10 min residence time).
  • SNAr with phenylglycine ethyl ester in a PFA coil reactor (90°C, 30 min).
  • Saponification using solid-supported hydroxide (25°C, 5 min) [6] [10].
  • Automation and Process Analytics: PAT (Process Analytical Technology) tools like inline NMR or FTIR monitor reaction progression. Self-optimizing systems adjust flow rates, temperature, and stoichiometry via machine learning algorithms. For example, Jamison’s three-minute ibuprofen synthesis exemplifies throughput potential (>1 kg/day using 0.5 L reactor volume) [3] [6].

Table 3: Continuous Flow Parameters for Key Synthesis Steps

StepReactor TypeResidence Time (min)Temp (°C)Throughput (g/h)
Purine C6-ActivationPacked-bed (Cu)104012.4
SNAr CouplingPFA Coil (10 mL)30908.7
Carboxylate DeprotectionCartridge (PS-HCO₃⁻)52515.1

Scalability Hurdles: Particle handling (e.g., heterogeneous catalysts) demands specialized reactors (oscillatory baffled or acoustic flow). Mismatched reaction times in telescoped sequences require intermediate buffering tanks or variable reactor volumes [10].

Protecting Group Strategies for Amino-Purine Intermediates

Chemoselective protection of the purine N9-nitrogen and phenylglycine α-amine is essential to prevent undesired side reactions during C6 functionalization.

  • Purine N9-Protection:
  • Benzyl: Removed via Pd/C hydrogenation (1 atm H₂, EtOH, 25°C). Compatible with acid-sensitive substrates but risks reduction of phenylacetic acid aromatics.
  • p-Methoxybenzyl (PMB): Cleaved oxidatively (DDQ, CH₂Cl₂/H₂O) without affecting aliphatic esters [7].
  • α-Amine Protection (Phenylglycine Moiety):
  • t-Butoxycarbonyl (Boc): Acid-labile (TFA/CH₂Cl₂ or HCl/dioxane), stable under SNAr conditions. Prevents racemization during carboxylate activation.
  • Fluorenylmethyloxycarbonyl (Fmoc): Base-labile (piperidine/DMF), orthogonal to Boc. Preferred for solid-phase syntheses due to UV monitoring [4] [7].
  • Orthogonality Principles: Sequential deprotection enables modular assembly. Example sequence:
  • N9-Benzyl / α-Amine-Boc protection.
  • SNAr at C6 under basic conditions (K₂CO₃/DMF).
  • Boc removal (TFA), preserving N9-benzyl.
  • Final N9-deprotection (H₂/Pd-C) [4].

Table 4: Protecting Group Stability in Key Synthetic Operations

Protecting GroupStability to SNAr ConditionsDeprotection MethodRacemization Risk
Boc (amine)HighTFA (neat or CH₂Cl₂)Low (<2%)
Fmoc (amine)ModeratePiperidine/DMF (20% v/v)Low (<1%)
Benzyl (N9)HighH₂/Pd-C (1 atm, EtOH)None
PMB (N9)HighDDQ (CH₂Cl₂/H₂O)None

Carboxylate Protection: Methyl/ethyl esters withstand SNAr/coupling conditions and are cleavable by saponification (LiOH/THF/H₂O) or enzymatic hydrolysis. tert-Butyl esters offer acid-compatible protection (removed with TFA), critical for acid-labile purines [7].

Properties

CAS Number

2436-69-3

Product Name

phenyl(9H-purin-6-ylamino)acetic acid

IUPAC Name

2-phenyl-2-(7H-purin-6-ylamino)acetic acid

Molecular Formula

C13H11N5O2

Molecular Weight

269.264

InChI

InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18)

InChI Key

SDIHTBHYRGYWQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.